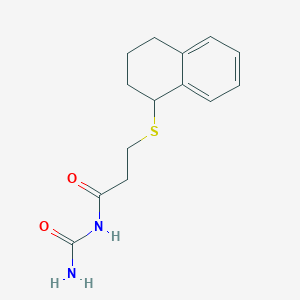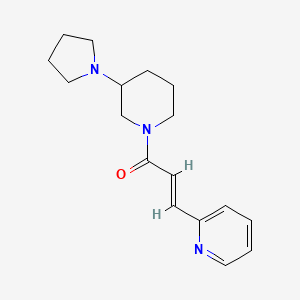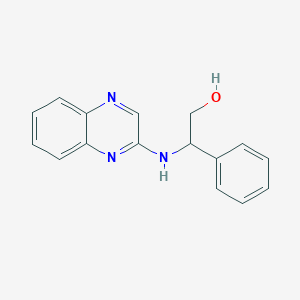![molecular formula C15H25N3O4S B7573681 1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)
1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is commonly referred to as MRS2578 and is a selective antagonist of the P2Y6 receptor. In
Wirkmechanismus
MRS2578 selectively antagonizes the P2Y6 receptor, which is a G protein-coupled receptor that is activated by uridine diphosphate (UDP). The P2Y6 receptor is expressed in various immune cells such as macrophages, monocytes, and dendritic cells. Activation of the P2Y6 receptor leads to the production of pro-inflammatory cytokines and chemokines. By blocking the P2Y6 receptor, MRS2578 inhibits the production of these pro-inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
MRS2578 has been shown to have various biochemical and physiological effects in preclinical studies. In a study conducted on mice with experimental autoimmune encephalomyelitis, MRS2578 was found to reduce the severity of the disease by suppressing the activation of immune cells and reducing inflammation in the central nervous system. In another study conducted on mice with colon cancer, MRS2578 was found to suppress tumor growth by inhibiting the production of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
MRS2578 has several advantages for lab experiments, such as its selectivity for the P2Y6 receptor and its ability to cross the blood-brain barrier. However, there are also limitations to its use, such as its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on MRS2578. One potential area of research is the development of MRS2578 analogs with improved pharmacokinetic properties and selectivity for the P2Y6 receptor. Another area of research is the investigation of the role of the P2Y6 receptor in other diseases such as cardiovascular disease and diabetes. Additionally, the potential therapeutic applications of MRS2578 in combination with other drugs should be explored further.
Conclusion:
In conclusion, MRS2578 is a chemical compound that has shown potential for therapeutic applications in various diseases. Its selective antagonism of the P2Y6 receptor has been shown to reduce inflammation and suppress tumor growth in preclinical studies. Future research should focus on the development of MRS2578 analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in combination with other drugs.
Synthesemethoden
The synthesis of MRS2578 involves several steps, starting with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)ethyl chloride. This intermediate is then reacted with piperidine and sodium hydride to form 1-[2-(2-methoxyphenoxy)ethyl]piperidine. The final step involves the reaction of this intermediate with sulfamoyl chloride to form 1-[2-(2-methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine. The purity of the compound is determined through various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
MRS2578 has been extensively studied for its potential therapeutic applications in various diseases such as autoimmune disorders, cancer, and neurological disorders. The P2Y6 receptor, which is selectively antagonized by MRS2578, is involved in various physiological processes such as inflammation, immune response, and cell proliferation. By blocking the P2Y6 receptor, MRS2578 has shown potential in reducing inflammation and suppressing tumor growth in preclinical studies.
Eigenschaften
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S/c1-21-14-6-2-3-7-15(14)22-10-9-18-8-4-5-13(12-18)11-17-23(16,19)20/h2-3,6-7,13,17H,4-5,8-12H2,1H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJWUTJIJJCLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CCCC(C2)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene](/img/structure/B7573600.png)
![1-[2-[1-[(4-Methylquinazolin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573602.png)
![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)

![1-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7573614.png)
![2,5,6-Trimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7573639.png)

![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7573655.png)
![2-[[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-benzoxazole](/img/structure/B7573663.png)
![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)
![2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)

![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)